3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na

Selectin binding Cell adhesion Ligand affinity

Choose 3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na for its exclusive 3'-O-sulfation, which defines its high-affinity binding to E-/P-/L-selectin and specific recognition by diagnostic antibodies like 91.9H. This conformationally rigid, NMR-validated standard is irreplaceable for SPR kinetics, selectin inhibition assays, and clinical ELISA calibrator development. Non-sulfated or 6'-sulfated analogs will yield false negatives. Procure the genuine standard—a lyophilized powder requiring storage at -20°C and shipping on blue ice—to guarantee assay accuracy and biomarker specificity.

Molecular Formula C21H36NNaO18S
Molecular Weight 645.6 g/mol
Cat. No. B13835747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na
Molecular FormulaC21H36NNaO18S
Molecular Weight645.6 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+]
InChIInChI=1S/C21H37NO18S.Na/c1-3-7-11(26)13(28)14(29)20(36-7)38-16-9(5-24)35-19(31)10(22-6(2)25)17(16)39-21-15(30)18(40-41(32,33)34)12(27)8(4-23)37-21;/h7-21,23-24,26-31H,3-5H2,1-2H3,(H,22,25)(H,32,33,34);/q;+1/p-1/t7-,8+,9+,10+,11+,12-,13+,14-,15+,16+,17+,18-,19?,20-,21-;/m0./s1
InChIKeyAHNUUNATYIQLDU-RTOJEFMLSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na (3′-Sulfated Lewis a) – A Selectively Sulfated Trisaccharide with Validated Ligand Properties


3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na, systematically known as 3′-sulfated Lewis a (3′-sulfo-Leᵃ), is a chemically defined, sulfated amino trisaccharide sodium salt . Its core structure comprises an N-acetylglucosamine (GlcNAc) unit bearing an α1→4-linked L-fucose and a β1→3-linked D-galactose that is O-sulfated at the 3′-position [1]. This precise anionic modification at the 3′-hydroxyl of galactose yields an oligosaccharide that functions as a high-affinity ligand for the selectin family of cell adhesion molecules (E‑, P‑, and L‑selectin) and serves as a clinically recognized oncofetal epitope [2]. The compound is employed as a synthetic standard for immunological assay development, as a molecular probe for selectin‑mediated adhesion studies, and as a reference material in cancer biomarker discovery [3].

3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na: Why Closely Related Analogs Cannot Be Used Interchangeably


Attempts to substitute 3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na with non‑sulfated Lewis a (Leᵃ), sialyl‑Lewis a (sLeᵃ), 6′‑sulfated Lewis a, or 3′‑sulfated Lewis x (3′‑sulfo‑Leˣ) fail because each structural variant possesses a fundamentally different molecular recognition profile [1]. The presence and precise position of the 3′‑O‑sulfate group dictates both the binding affinity to specific selectins and the epitope specificity of diagnostically important monoclonal antibodies [2]. While the trisaccharide core remains largely unperturbed by sulfation, the electrostatic and steric contributions of the sulfate moiety at the 3′‑position of galactose create a unique binding surface that is not replicated by analogs bearing a sialic acid or a sulfate at the 6′‑position [3]. Consequently, any experimental system relying on the specific interactions of 3′‑sulfo‑Leᵃ—whether for selectin inhibition, immunoassay calibration, or biomarker validation—will yield non‑comparable or entirely negative results when a generic analog is used in its place [4].

3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na – Quantitative Evidence of Differentiation from Closest Analogs


Superior Affinity for E‑ and P‑Selectin Compared to Sialyl Lewis a

3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na demonstrates higher affinity for E‑selectin and P‑selectin than the sialylated analog sialyl Lewis a (sLeᵃ), establishing it as a more potent monovalent ligand for these adhesion molecules . This property has been validated in functional models of selectin‑mediated adhesion and inflammation [1].

Selectin binding Cell adhesion Ligand affinity

Exquisite Antibody Specificity: mAb 91.9H Binds 3′-Sulfo‑Leᵃ but Not Unsulfated or Sialylated Analogs

The monoclonal antibody 91.9H exhibits absolute specificity for 3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na (3′-sulfo‑Leᵃ). In surface plasmon resonance (SPR) and ELISA studies, mAb 91.9H bound strongly to 3′-sulfo‑Leᵃ but showed no detectable binding to the closely related structures: unsulfated Lewis a (Leᵃ), Lewis x (Leˣ), sialyl Lewis a (sLeᵃ), sialyl Lewis x (sLeˣ), or the isomeric 3′-sulfated Lewis x (3′-sulfo‑Leˣ) [1]. The specificity is strictly dependent on the presence of the 3′‑O‑sulfate on the type 1 (β1‑3 linked) backbone carrying the α1‑4 fucose.

Monoclonal antibody Epitope mapping Glycobiology

Conformational Integrity: 3′-Sulfation Does Not Alter the Core Lewis a Trisaccharide Structure

NMR spectroscopy and unrestrained molecular dynamics simulations (2000 ps) demonstrate that the addition of a 3′‑O‑sulfate group to the galactose residue of 3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na does not perturb the core Lewis a trisaccharide conformation. Key interproton distances and interglycosidic torsion angles measured at 37 °C were found to be essentially identical between 3′-sulfo‑Leᵃ and its non‑sulfated counterpart, Leᵃ [1]. This contrasts with the behavior of the 3′,6′‑disulfated derivative, which exhibits increased flexibility.

NMR spectroscopy Molecular dynamics Carbohydrate conformation

Discordant Selectin Binding: 3′-Sulfo‑Leᵃ and 3′-Sulfo‑Leˣ Exhibit Divergent Behavior Despite Shared Sulfation Pattern

Direct comparative studies reveal that 3′-sulfated Lewis a (3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na) and 3′-sulfated Lewis x (3′-sulfo‑Leˣ) are not functionally equivalent as L‑selectin inhibitors. While both bind L‑selectin, the 3′-sulfo‑Leˣ series demonstrates greater potency as inhibitors of L‑selectin binding in paucivalent form, and the presence of an additional 6‑sulfate differentially modulates binding to each core structure [1]. Specifically, 6‑sulfation enhances L‑selectin binding to 3′-sulfo‑Leˣ, whereas the effect on 3′-sulfo‑Leᵃ is distinct.

L‑selectin Inhibition assay Sulfated oligosaccharides

Clinical Biomarker Validation: Serum 3′-Sulfo‑Leᵃ Levels Distinguish Gastric Cancer Patients from Healthy Controls

In a clinical cohort study, serum levels of 3′-sulfo‑Leᵃ were measured by ELISA in 108 gastric cancer patients and 74 healthy volunteers. The mean serum concentration of 3′-sulfo‑Leᵃ was significantly higher in the gastric cancer group, and elevated levels correlated with depth of tumor invasion, lymph node metastasis, and poor differentiation [1]. This diagnostic utility is not replicated by non‑sulfated Lewis a or sialyl Lewis a, which lack the same cancer‑associated expression pattern and are not recognized by the specific antibodies (e.g., 91.9H, Das‑1) used in clinical assays.

Cancer biomarker ELISA Gastric cancer

Differential Antibody Recognition: mAb Das‑1 Specifically Binds 3′-Sulfo‑Leᵃ but Not Other Lewis Antigens

The monoclonal antibody Das‑1 (both IgG and IgM isotypes) was shown by direct ELISA to specifically recognize 3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na (3′-sulfo‑Leᵃ). In competition ELISA experiments with a panel of free glycans at 200 μM, Das‑1 binding was not inhibited by unsulfated Lewis a, sialyl Lewis a, or other related carbohydrates, confirming that the 3′-O‑sulfate moiety is an absolute requirement for epitope recognition [1].

Monoclonal antibody ELISA Gastrointestinal cancer

3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na: Optimal Application Scenarios Based on Verified Evidence


High-Fidelity Selectin Binding Studies and Anti-Adhesive Drug Discovery

As a monovalent ligand with validated higher affinity for E‑ and P‑selectin compared to sialyl Lewis a , 3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is the preferred standard for surface plasmon resonance (SPR) binding kinetics assays, competitive inhibition experiments, and molecular modeling studies aimed at developing selectin antagonists. Its rigid, sulfate‑decorated scaffold allows for precise structure‑activity relationship (SAR) mapping without confounding conformational changes [1]. The compound is also suitable for generating neoglycoconjugates (e.g., polyacrylamide‑ or lipid‑linked probes) to investigate multivalent selectin interactions.

Immunoassay Development and Monoclonal Antibody Characterization

The absolute specificity of antibodies such as 91.9H and Das‑1 for the 3′-sulfo‑Leᵃ epitope [2][3] makes this compound an indispensable positive control and calibration standard for ELISA, immunohistochemistry, and flow cytometry assays. Procurement of 3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na ensures that antibody validation panels include the exact epitope recognized in tissue samples. The compound can also be used as a competitive inhibitor to confirm antibody specificity and to quantify antibody binding constants.

Cancer Biomarker Discovery and Clinical Assay Standardization

Given its established role as a serum biomarker for gastric cancer metastasis and its aberrant expression in gastrointestinal foregut metaplasia and carcinoma [4][5], 3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is the essential reference material for developing and validating clinical ELISA kits. It serves as a quantitative calibrant for constructing standard curves and as a quality control sample to monitor inter‑assay reproducibility. Use of the authentic sulfated trisaccharide ensures that diagnostic tests measure the clinically relevant 3′-sulfo‑Leᵃ antigen rather than cross‑reactive unsulfated or sialylated analogs.

Conformational Analysis and Sulfated Glycan Template Studies

The NMR‑validated finding that 3′-sulfation leaves the core Lewis a conformation unperturbed [1] supports the use of 3′-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na as a rigid template for studying the effects of electrostatic charge on carbohydrate‑protein recognition. Researchers investigating the structural basis of sulfotransferase substrate specificity or designing sulfated glycomimetics can rely on this compound as a well‑characterized, conformationally stable starting point for further derivatization.

Technical Documentation Hub

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